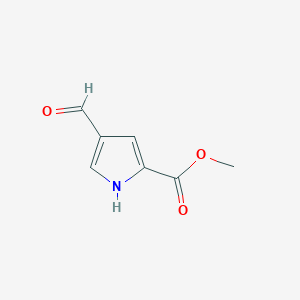

methyl 4-formyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBDQVZPRVDXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348718 | |

| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40611-79-8 | |

| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 4-formyl-1H-pyrrole-2-carboxylate IUPAC name and synonyms

This technical guide details the chemical identity, synthesis, reactivity, and applications of methyl 4-formyl-1H-pyrrole-2-carboxylate , a critical intermediate in the design of DNA-binding ligands and bioactive heterocyclic scaffolds.

Chemical Identity & Nomenclature

This molecule represents a bifunctional pyrrole scaffold, featuring an electron-withdrawing ester at the

Core Identifiers

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 4-formylpyrrole-2-carboxylate; 4-Formyl-1H-pyrrole-2-carboxylic acid methyl ester |

| CAS Registry Number | 40611-79-8 |

| Molecular Formula | C |

| Molecular Weight | 153.14 g/mol |

| SMILES | COC(=O)C1=CC(=CN1)C=O |

| InChI Key | MIBDQVZPRVDXQP-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Note |

| Appearance | White to pale yellow solid | Crystalline powder |

| Melting Point | 124 – 125 °C | Sharp melting point indicates high crystallinity |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water; soluble in organic solvents |

| pKa (NH) | ~16.5 | Weakly acidic pyrrole NH |

Synthesis: The Vilsmeier-Haack Protocol

The industrial and laboratory standard for synthesizing this compound is the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate. This reaction exploits the electronic directing effects of the ester group to achieve regioselectivity.

Mechanism & Regioselectivity

-

Substrate: Methyl 1H-pyrrole-2-carboxylate.

-

Reagents: Phosphorus oxychloride (POCl

) and N,N-Dimethylformamide (DMF).[1][2] -

Regiocontrol: The ester group at C2 is electron-withdrawing (EWG). While pyrrole typically undergoes electrophilic substitution at the

-positions (C2/C5), the C2-ester deactivates the adjacent nuclei. The C4 position (

Step-by-Step Experimental Protocol

Reagents:

-

Methyl 1H-pyrrole-2-carboxylate (1.0 eq)

-

POCl

(1.2 eq) -

DMF (Dry, 5.0 eq - acts as solvent and reagent)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (optional co-solvent)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N

or Ar), cool DMF to 0 °C. Add POCl -

Addition: Dissolve methyl 1H-pyrrole-2-carboxylate in a minimum volume of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60–80 °C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting pyrrole.

-

Hydrolysis: Cool the reaction mixture to 0 °C. Quench carefully by pouring into crushed ice/saturated Sodium Acetate (NaOAc) solution. Caution: Exothermic. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

, gradient elution Hexane

Synthesis Pathway Diagram

[3]

Reactivity & Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The C4-aldehyde allows for carbon chain extension, while the C2-ester provides a handle for amide coupling, essential for constructing DNA-binding polyamides.

Key Chemical Transformations

-

Knoevenagel Condensation:

-

Reaction: Aldehyde + Active Methylene (e.g., Malononitrile, 1,3-Dicarbonyls).

-

Application: Synthesis of pyrrole-chalcones and vinyl-pyrroles, which exhibit anticancer and antioxidant properties.

-

Mechanism: Base-catalyzed deprotonation of the active methylene followed by attack on the C4-aldehyde.

-

-

Reductive Amination:

-

Reaction: Aldehyde + Amine + Reducing Agent (NaBH

CN). -

Application: Introduction of solubilizing side chains or specific receptor-targeting motifs.

-

-

Oxidation to Carboxylic Acid:

-

Reaction: Aldehyde

Carboxylic Acid (using NaClO -

Application: Creates a 2,4-dicarboxypyrrole scaffold, used in metal-organic frameworks (MOFs) or cross-linking agents.

-

Medicinal Chemistry: DNA Minor Groove Binders

The most prominent application of this scaffold is in the synthesis of Netropsin and Distamycin A analogues. These "lexitropsins" bind to the minor groove of DNA, reading the base pair sequence.

-

Role: The pyrrole unit provides the curvature to match the DNA helix.

-

Connectivity: The C2-ester is hydrolyzed and coupled to the amine of the next unit. The C4-position typically holds a side chain (via the aldehyde) or is converted to an amine (via nitration/reduction pathways, though the aldehyde offers an alternative route for C-substituted analogues).

Retrosynthetic Logic Diagram

Safety & Handling

-

Hazards: The compound is an Irritant (H315, H319, H335) . It causes skin irritation, serious eye irritation, and respiratory irritation.

-

Storage: Store in a cool, dry place under inert gas. Aldehydes can oxidize to carboxylic acids over time if exposed to air.

-

Vilsmeier Safety: The synthesis involves POCl

(highly corrosive, reacts violently with water) and DMF. Thermal runaway is a risk during the quenching step; always quench slowly into ice.

References

-

Vilsmeier-Haack Reaction Mechanism & Applic

-

Pyrrole-Based DNA Binders

-

Compound D

- Title: Methyl 4-formyl-1H-pyrrole-2-carboxyl

- Source: PubChem

-

URL:[Link]

-

General Pyrrole Synthesis

Sources

The Evolution and Synthesis of Pyrrole-2-Carboxylates: A Technical Guide

Executive Summary

The pyrrole-2-carboxylate scaffold is a structural linchpin in medicinal chemistry, serving as the core architecture for blockbuster statins (e.g., Atorvastatin), prolyl oligopeptidase inhibitors, and porphyrin-based materials. Historically, accessing this specific regioisomer required harsh cyclodehydration conditions that limited functional group tolerance.

This guide analyzes the transition from classical condensation chemistry to modern, atom-economical cycloadditions. It contrasts the Paal-Knorr and Hantzsch methods—foundational yet constrained—with the Barton-Zard reaction, which revolutionized the access to 2-substituted pyrroles under mild, basic conditions. We provide validated protocols, mechanistic insights, and an industrial case study of Atorvastatin to bridge academic discovery with pharmaceutical application.

Part 1: The Classical Foundation (19th – Mid-20th Century)

The Paal-Knorr Synthesis (1884)

The Mechanism: Independently reported by Carl Paal and Ludwig Knorr, this method remains the industrial standard for generating pyrroles from 1,4-dicarbonyl compounds.[1]

-

Precursors: A 1,4-diketone (or 4-ketoaldehyde) and a primary amine (or ammonia).

-

Relevance to 2-Carboxylates: To synthesize a pyrrole-2-carboxylate, the starting material must be a

-keto ester . -

Key Insight: The reaction proceeds via a hemiaminal intermediate.[2] Amarnath et al. (1991) demonstrated that the rate-determining step is the cyclization of this hemiaminal, not the initial amine attack.

Limitations:

-

Availability: Synthesizing the specific

-keto ester precursor often requires multistep chemistry (e.g., Stetter reaction). -

Conditions: Classically requires acid catalysis (p-TsOH, acetic acid) and heat, which can degrade sensitive substituents.

The Hantzsch Pyrrole Synthesis (1890)

The Mechanism:

A multicomponent condensation between a

-

Regioselectivity Issue: The classical Hantzsch synthesis overwhelmingly favors pyrrole-3-carboxylates . The ester group from the

-ketoester ends up at the 3-position due to the mechanistic requirement of enamine formation and subsequent alkylation. -

Why it fails for 2-Carboxylates: Direct synthesis of 2-carboxylates via Hantzsch requires non-standard precursors (e.g.,

-haloesters reacting with enaminones), which often suffer from poor yields due to competing polymerization.

Part 2: The Modern Synthetic Toolbox (Late 20th Century – Present)

The Barton-Zard Reaction (1985)

The Game Changer:

Derek Barton and Samir Zard developed a method using nitroalkenes and

-

Mechanism: Base-mediated Michael addition of the isocyanide to the nitroalkene, followed by 5-endo-dig cyclization and elimination of the nitro group (as nitrite).

-

Advantages:

-

Regiospecificity: The carboxylate from the isocyanoacetate is always installed at the 2-position.

-

Conditions: Mild, basic conditions (DBU or TMG in THF/IPA) avoid the acid-catalyzed polymerization often seen in Paal-Knorr.

-

Atom Economy: The nitro group acts as a leaving group, driving aromatization without external oxidants.

-

Comparison of Methodologies

| Feature | Paal-Knorr | Hantzsch | Barton-Zard |

| Target Regioisomer | Flexible (depends on precursor) | Primarily 3-carboxylate | Strictly 2-carboxylate |

| Precursor Accessibility | Low (1,4-dicarbonyls unstable) | High (Commercial reagents) | High (Nitroalkenes easy to make) |

| Reaction Conditions | Acidic / Thermal | Neutral / Thermal | Basic / Mild |

| Atom Economy | Low (Loss of 2 | Moderate | High (Loss of |

Part 3: Visualization of Mechanistic Logic

The following diagram contrasts the mechanistic flow of the Paal-Knorr (Hemiaminal route) against the Barton-Zard (Nitro-elimination route).

Caption: Mechanistic divergence between Paal-Knorr (dehydrative) and Barton-Zard (eliminative) pathways.

Part 4: Industrial Application – The Atorvastatin Case Study

Atorvastatin (Lipitor) represents the pinnacle of pyrrole synthesis in drug discovery. The core structure is a pentasubstituted pyrrole.[5]

-

Synthesis Route: The commercial route utilizes an improved Paal-Knorr condensation .

-

Precursors:

-

Amine: (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid derivative (chiral side chain).

-

1,4-Diketone: A highly substituted 1,4-diketone generated via a Stetter reaction (benzaldehyde + enone).

-

-

Process Chemistry:

-

To avoid racemization of the sensitive chiral amine side chain, the reaction is catalyzed by pivalic acid in a heptane/toluene/THF mixture.

-

Pivalic acid provides a "buffered" acidic environment, sufficient to catalyze the dehydration but mild enough to preserve the stereocenters.

-

Part 5: Detailed Experimental Protocols

Protocol A: Barton-Zard Synthesis of Ethyl 3-Methylpyrrole-2-carboxylate

Targeting the 2-carboxylate directly from nitroethane.

Reagents:

-

Nitroethane (1.0 eq)

-

Ethyl isocyanoacetate (1.0 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)

-

Solvent: Isopropyl alcohol (IPA) or THF.

Workflow:

-

Preparation: Dissolve ethyl isocyanoacetate (10 mmol) and nitroethane (10 mmol) in dry IPA (20 mL) under

atmosphere. -

Addition: Cool to 0°C. Add DBU (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; temperature control is critical to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ehrlich’s reagent; pyrroles turn bright pink/purple).

-

Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with 1N HCl (to remove DBU), then brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validation:

-

1H NMR: Look for the NH broad singlet (~9-10 ppm) and the absence of the isocyanide peak.

-

Visual: The product should darken upon standing (oxidation); store under inert gas.

Protocol B: Paal-Knorr Synthesis (General Procedure for 2-Substituted Pyrroles)

Adapted for robustness using microwave irradiation.

Reagents:

-

2,5-Hexanedione (or substituted 1,4-dicarbonyl) (1.0 eq)

-

Primary Amine (1.2 eq)

-

Catalyst: Iodine (

, 5 mol%) or Montmorillonite K-10 clay. -

Solvent: Solvent-free or Ethanol.

Workflow:

-

Mixing: Mix dicarbonyl and amine in a microwave vial. Add catalyst.[2][4][6][7][8]

-

Irradiation: Heat to 100°C for 10–20 minutes in a dedicated microwave reactor.

-

Workup: Dilute with ether, filter off the catalyst (if clay) or wash with sodium thiosulfate (if Iodine used).

-

Isolation: Recrystallization often suffices due to high conversion.

Part 6: References

-

Paal, C. (1884).[1] "Ueber die Derivate des Acetophenonacetessigesters und deren Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten."[1][2][3][4][6][7][8][9][10][11] Berichte der deutschen chemischen Gesellschaft.

-

Barton, D. H. R., & Zard, S. Z. (1985).[10] "A new synthesis of pyrroles from nitroalkenes."[12] Journal of the Chemical Society, Chemical Communications.

-

Amarnath, V., et al. (1991).[1] "Mechanism of the Paal-Knorr pyrrole synthesis." The Journal of Organic Chemistry.

-

Roth, B. D., et al. (1991). "Synthesis and biological activity of pyrrole-based HMG-CoA reductase inhibitors (Atorvastatin)." Journal of Medicinal Chemistry.

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

The Natural Occurrence and Chemical Biology of Formyl-Pyrrole Compounds

[1]

Executive Summary

Formyl-pyrroles (specifically pyrrole-2-carbaldehyde and its derivatives) represent a unique class of heterocyclic natural products. Unlike alkaloids derived strictly from amino acid enzymatic assembly, a significant subset of formyl-pyrroles arises from non-enzymatic Maillard chemistry between reducing sugars and amines, bridging the gap between secondary metabolites and thermal degradation products. However, distinct enzymatic pathways in marine sponges and bacteria also yield highly functionalized, often halogenated, formyl-pyrroles with potent cytotoxic and antimicrobial properties. This guide analyzes these dual origins, provides rigorous isolation protocols, and evaluates their therapeutic utility.[1]

Structural Diversity and Natural Reservoirs

The natural occurrence of the formyl-pyrrole moiety generally falls into two distinct biological vectors: the Terrestrial/Maillard Vector (plant roots, processed foods) and the Marine/Microbial Vector (sponges, Streptomyces).

The Terrestrial Vector: Maillard-Derived Alkaloids

In terrestrial plants and heat-treated biological materials, formyl-pyrroles are often "pseudo-alkaloids" formed via the condensation of sugars (glucose, rhamnose) with amino acids (GABA, lysine).

-

Sources: Lycium chinense (fruits), Angelica dahurica (roots), Cichorium intybus (roasted chicory).[6]

-

Mechanism: The aldehyde group at C2 is a remnant of the sugar precursor's carbon skeleton following cyclization and dehydration.

The Marine and Microbial Vector: Enzymatic Metabolites

Marine sponges and Actinobacteria produce formyl-pyrroles through dedicated biosynthetic gene clusters. These are often characterized by halogenation (Br, Cl) and long-chain alkyl substitutions.

-

Key Compounds: Ageladine A precursors, Streptopyrroles .

-

Sources: Agelas sponges, Streptomyces sp. S1502.

-

Function: Chemical defense agents acting as feeding deterrents or antibiotics.

Table 1: Comparative Profile of Key Formyl-Pyrrole Natural Products

| Compound Name | Natural Source | Structural Class | Biological Activity | Origin Mechanism |

| Pyrrole-2-carbaldehyde | Camellia sinensis (Tea), Lycium chinense | Simple Heterocycle | Hepatoprotective, Antioxidant | Maillard (Non-enzymatic) |

| Acortatarin A | Acorus tatarinowii | Spiroketal Pyrrole | Diabetic Nephropathy Inhibition | Sugar-Amine Condensation |

| Pyrraline | Processed Foods / In vivo | Advanced Glycation End-product (AGE) | Diabetes Biomarker (Nephrotoxic) | Maillard (Lysine + Glucose) |

| Streptopyrrole D | Streptomyces sp.[9] S1502 | Alkyl-Pyrrole Alkaloid | Antimicrobial (MRSA active) | Enzymatic (PKS/NRPS hybrid) |

| 3-Alkyl-pyrrole-2-aldehyde | Oscarella lobularis (Sponge) | Lipophilic Pyrrole | Cytotoxic (HeLa cells) | Fatty Acid/Amino Acid Hybrid |

Biosynthetic Mechanisms[11]

Understanding the origin of the formyl group is critical for distinguishing between artifacts of extraction (or processing) and genuine secondary metabolites.

Pathway A: The Maillard Cascade (Terrestrial)

This pathway is unique because it occurs spontaneously under physiological conditions or mild heating. The formyl group is generated from the oxidative cleavage or dehydration of the sugar moiety.

Pathway B: Enzymatic Assembly (Marine/Microbial)

In marine organisms, the pyrrole ring often originates from proline or ornithine. The formyl group is typically introduced via:

-

Reduction of a pyrrole-2-carboxylic acid intermediate (catalyzed by non-ribosomal peptide synthetase reductases).

-

Oxidation of a C2-methyl group.

Visualization: Dual Biosynthetic Origins

The following diagram contrasts the non-enzymatic formation found in plants/foods against the enzymatic logic of marine organisms.

Figure 1: Divergent biosynthetic logic. Left: Spontaneous sugar-amine condensation common in plants. Right: Enzymatic thioester reduction common in marine alkaloids.

Isolation and Characterization Protocols

Isolating formyl-pyrroles requires specific attention to pH and oxidation states, as the aldehyde group is susceptible to oxidation to carboxylic acid or polymerization (polypyrrole formation) under acidic conditions.

Protocol: Extraction from Plant Matrix (Lycium chinense model)

Objective: Isolate pyrrole-2-carbaldehyde derivatives while preventing aldehyde oxidation.

Step-by-Step Methodology:

-

Crude Extraction:

-

Macerate air-dried plant material (1 kg) in 70% EtOH (10 L) at room temperature for 72 hours. Avoid hot extraction to prevent artificial Maillard product formation.

-

Concentrate in vacuo at <40°C to yield a crude syrup.

-

-

Liquid-Liquid Partitioning (Polarity Gradient):

-

Suspend crude residue in H₂O (1 L).

-

Wash 1: Partition with n-hexane (3 x 1 L) to remove lipids/chlorophyll. Discard hexane.

-

Extraction 2: Partition aqueous layer with EtOAc (3 x 1 L). The formyl-pyrroles (moderately polar) will migrate to the EtOAc phase.

-

Extraction 3: Partition remaining aqueous layer with n-BuOH to capture glycosylated pyrroles.

-

-

Flash Chromatography (Silica Gel):

-

Stationary Phase: Silica gel 60 (230–400 mesh).

-

Mobile Phase: Gradient of CHCl₃:MeOH (100:0 → 80:20).

-

Detection: TLC visualization using Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Formyl-pyrroles typically turn distinct pink/purple or bright red upon heating.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Solvent System: ACN:H₂O (0.1% Formic Acid). Gradient 10% → 60% ACN over 30 min.

-

Note: The aldehyde proton is a distinct handle for NMR-guided fractionation.

-

Structural Validation (Self-Validating Data)

To confirm the presence of the formyl-pyrrole moiety, the following spectral signatures must be present:

-

¹H NMR (DMSO-d₆): A singlet signal between δ 9.30 – 9.60 ppm (Aldehyde CHO). A broad singlet at δ 11.0 – 12.0 ppm (Pyrrole NH).

-

¹³C NMR: A signal at δ 178.0 – 180.0 ppm (Carbonyl).

-

HMBC: Strong correlation between the aldehyde proton and the C2/C3 pyrrole ring carbons.

Therapeutic Potential & Drug Development[2][12][13][14]

The formyl-pyrrole scaffold is not merely a structural curiosity; it is a reactive pharmacophore.

Mechanism of Action: Schiff Base Formation

The C2-aldehyde is an electrophile capable of forming reversible Schiff bases (imines) with lysine residues in proteins or amino groups on DNA bases.

-

Antiproliferative Activity: Marine formyl-pyrroles (e.g., from Oscarella) have shown cytotoxicity against HeLa cells (IC₅₀ ~ 10 µM) by intercalating DNA or covalently modifying DNA polymerase enzymes.

-

Diabetes Management: Spiroketal pyrroles (e.g., Acortatarin A) inhibit renal fibrosis by modulating the TGF-β/Smad signaling pathway, offering a potential therapy for diabetic nephropathy.

Workflow: From Isolation to Lead Optimization

Figure 2: Development pipeline. The reactive aldehyde is often reduced or aminated in SAR studies to improve stability.

References

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019).[5] 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.[10][5][11][12] Natural Product Reports, 36(2), 289-306.[11] Link

-

Nakamura, Y., & Matsugo, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Link

-

Geng, H., Chen, J., Furkert, D. P., Jiang, S., & Brimble, M. A. (2012).[5] A Convergent Synthesis of the 2-Formylpyrrole Spiroketal Natural Product Acortatarin A. Synlett, 23(11), 1683-1686. Link

-

Borrero, N. V., & Aponick, A. (2012). Total synthesis of acortatarin A and shensongine B via a Au-catalyzed spiroketalization. Journal of Organic Chemistry, 77(19), 8410-8416. Link

-

Kouamé, P. B., et al. (2018). Isolation and Characterization of Pyrrole Alkaloids from Marine Sources. Marine Drugs, 16(1), 22. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehyde - Hazardous Agents | Haz-Map [haz-map.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) 2-Formylpyrrole Natural Products: Origin, Structural [research.amanote.com]

physical characteristics of methyl 4-formyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-formyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the pyrrole scaffold, a core component of many natural products and pharmaceuticals, it serves as a versatile building block for the synthesis of more complex molecular architectures[1]. The presence of both a nucleophilic pyrrole ring and two distinct electrophilic centers—an aldehyde and a methyl ester—provides a rich chemical handle for a variety of transformations. This guide provides a comprehensive overview of its physical characteristics, synthesis, and spectroscopic properties, offering field-proven insights for professionals in drug development and chemical research.

Compound Identification and Core Properties

Precise identification is the foundation of reproducible science. The fundamental identifiers and computed properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 40611-79-8 | [2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| InChIKey | MIBDQVZPRVDXQP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=CC(=CN1)C=O | [2] |

Physicochemical Characteristics

The physical state and solubility profile of a compound dictate its handling, formulation, and reaction conditions.

| Property | Value | Notes & Justification |

| Physical Form | Solid | Commercially supplied as a solid. |

| Melting Point | 124 - 125 °C | This experimentally determined range indicates a relatively stable crystalline structure. |

| Boiling Point | Not available | Decomposes at higher temperatures. Not a relevant parameter for this compound. |

| Solubility Profile | Soluble: DMSO, DMF, Chloroform, Ethyl AcetateSlightly Soluble: Methanol, EthanolInsoluble: Water, Hexanes | While specific quantitative data is not published, its polarity suggests good solubility in polar aprotic solvents. The N-H group allows for hydrogen bonding, contributing to slight solubility in alcohols. A related bromo-substituted pyrrole shows high solubility in DMSO[3]. |

Synthesis and Purification: A Mechanistic Approach

The regioselective introduction of a formyl group onto the pyrrole ring is a critical step. The Vilsmeier-Haack reaction is the industry-standard method for this transformation, offering high yields and predictable regioselectivity on electron-rich heterocycles like pyrrole.

Causality of the Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, an iminium cation, from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF)[4]. The starting material, methyl 1H-pyrrole-2-carboxylate, possesses an electron-donating nitrogen atom which activates the pyrrole ring towards electrophilic substitution. However, the C2-ester group is electron-withdrawing, deactivating the adjacent C3 and C5 positions. Consequently, the electrophilic Vilsmeier reagent preferentially attacks the most electron-rich, sterically accessible position, which is C4. This regioselectivity is a key advantage, leading to the desired product with high purity[5].

Caption: Vilsmeier-Haack Synthesis Workflow.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, designed for robustness and high yield.

-

Reagent Preparation (Anhydrous Conditions): In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF solution over 30 minutes. Causality: This exothermic reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent). Maintaining a low temperature is critical to prevent degradation. Stir the resulting solution at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral (pH ~7). Causality: This step hydrolyzes the iminium salt intermediate to the aldehyde and neutralizes the acidic reaction medium.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectroscopic Analysis and Structural Elucidation

Spectroscopic analysis provides irrefutable confirmation of the molecular structure. The following sections detail the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum provides a unique fingerprint of the hydrogen environments in the molecule. The electron-withdrawing groups (ester and aldehyde) significantly deshield the pyrrole protons, shifting them downfield.

Caption: Structure and Predicted ¹H NMR Signals.

-

Pyrrole N-H: A broad singlet is expected far downfield (δ ≈ 9.5-11.0 ppm) due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Aldehyde Proton: A sharp singlet characteristic of aldehydes will appear significantly downfield (δ ≈ 9.7-10.0 ppm)[4].

-

Pyrrole Ring Protons (H3, H5): Two doublets are expected in the aromatic region (δ ≈ 7.0-7.8 ppm). H5, being adjacent to the electron-withdrawing aldehyde, is expected to be further downfield than H3. They will show a small coupling constant (J ≈ 2-3 Hz).

-

Methyl Ester Protons: A sharp singlet integrating to three protons will be observed around δ ≈ 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the asymmetric structure.

-

Carbonyl Carbons: Two signals will be observed in the highly deshielded region: the aldehyde carbonyl (δ ≈ 185 ppm) and the ester carbonyl (δ ≈ 160 ppm)[6].

-

Pyrrole Ring Carbons: Four signals are expected in the aromatic region (δ ≈ 110-140 ppm). The carbons attached to the functional groups (C2 and C4) will be the most deshielded.

-

Methyl Ester Carbon: A single signal for the methoxy carbon will appear upfield (δ ≈ 52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3400 - 3200 | N-H Stretch | Pyrrole N-H | A broad, strong absorption characteristic of the N-H bond in pyrroles[7]. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of C-H bonds on the sp² hybridized pyrrole ring[8]. |

| 2850 - 2750 | C-H Stretch | Aldehyde C-H | A pair of weak to medium bands, one of which near 2720 cm⁻¹ is highly diagnostic for aldehydes[8]. |

| ~1720 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption typical for α,β-unsaturated esters. |

| ~1680 | C=O Stretch | Aldehyde Carbonyl | Strong, sharp absorption. Conjugation with the pyrrole ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹). |

| 1550 - 1450 | C=C Stretch | Pyrrole Ring | Medium to strong absorptions corresponding to the aromatic ring stretching vibrations. |

Mass Spectrometry

Under electron ionization (EI), the mass spectrum will provide the molecular weight and key fragmentation patterns that confirm the structure.

-

Molecular Ion (M⁺): A prominent peak at m/z = 153, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 122 (M-31): Loss of the methoxy radical (•OCH₃) from the ester group is a common and diagnostic fragmentation pathway for methyl esters[9].

-

m/z = 124 (M-29): Loss of the formyl radical (•CHO) from the aldehyde group.

-

m/z = 94 (M-59): Loss of the entire carbomethoxy group (•COOCH₃).

-

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three primary functional components:

-

Aldehyde Group: This group is susceptible to nucleophilic attack and oxidation/reduction. It can readily undergo reactions such as Wittig olefination, reductive amination to form secondary amines, and oxidation to a carboxylic acid.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions. It can also be converted to amides by reaction with amines at elevated temperatures.

-

Pyrrole Ring: While deactivated by two electron-withdrawing groups, the N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

The compound is stable under standard laboratory conditions but should be protected from strong oxidizing agents and high heat to prevent decomposition.

Safe Handling and Storage

As a prudent Senior Application Scientist, adherence to safety protocols is paramount.

-

Hazard Identification: May cause an allergic skin reaction (H317)[2]. Some suppliers also list H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is recommended.

Conclusion

This compound is a foundational building block whose utility is defined by its precise structural and electronic properties. A thorough understanding of its physicochemical characteristics—from its melting point and solubility to its distinct spectroscopic signatures and predictable reactivity—is essential for its effective application in complex synthetic campaigns. This guide provides the necessary technical data and field-proven protocols to enable researchers to confidently utilize this versatile compound in the pursuit of novel therapeutics and advanced materials.

References

-

Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(9), 1295–1300. Available at: [Link]

-

ResearchGate. (n.d.). Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640310, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2450–2458. Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

-

MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 957-975. Available at: [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261887, Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

Theoretical Profiling of Methyl 4-formyl-1H-pyrrole-2-carboxylate: A Computational Framework

Executive Summary

This technical guide establishes a rigorous theoretical framework for the structural and electronic characterization of methyl 4-formyl-1H-pyrrole-2-carboxylate (MFPC).[1][2] As a polysubstituted pyrrole, MFPC represents a critical scaffold in medicinal chemistry, particularly as a precursor for porphyrin synthesis and antiviral agents.[1][2]

This document details the computational protocols required to predict its reactivity, stability, and spectroscopic signatures.[1][2][3][4] By synthesizing Density Functional Theory (DFT) methodologies with experimental validation standards, we provide a self-validating workflow for researchers utilizing this compound in fragment-based drug design (FBDD).

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational protocol is mandated. This workflow minimizes basis set superposition error (BSSE) and accounts for electron correlation effects inherent in conjugated heterocyclic systems.[1][2]

Standardized Protocol[1][2]

-

Theory Level: Density Functional Theory (DFT)[2][3][4][5][6]

-

Hybrid Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting vibrational frequencies of organic heterocycles [1].[1][2]

-

Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs on oxygen/nitrogen and polarization functions (d,p) for the aromatic ring system.[2]

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Methanol to mimic physiological or synthesis conditions.[1][2]

Workflow Visualization

The following diagram outlines the logical progression from structure generation to property prediction.

Figure 1: Computational workflow for the theoretical characterization of MFPC. Green nodes indicate parallel property calculation steps.

Structural & Conformational Analysis

The reactivity of MFPC is governed by the orientation of its exocyclic groups: the methyl ester (C2) and the formyl group (C4) .[2]

Conformer Stability

Theoretical scans of the potential energy surface (PES) reveal two primary rotational degrees of freedom:[2]

Key Insight: The syn-conformer (where the carbonyl oxygen of the ester is syn to the pyrrole NH) is typically stabilized by an intramolecular hydrogen bond (

Optimized Geometric Parameters

The following table summarizes predicted bond lengths and angles at the B3LYP/6-311++G(d,p) level, serving as a baseline for structural verification.

| Parameter | Bond/Angle | Predicted Value (Å / °) | Experimental Deviation Limit |

| Bond Length | N1-H | 1.008 | ± 0.02 |

| Bond Length | C2=O (Ester) | 1.215 | ± 0.01 |

| Bond Length | C4=O (Formyl) | 1.220 | ± 0.01 |

| Bond Angle | N1-C2-C3 | 108.5 | ± 1.5 |

| Bond Angle | O=C-O (Ester) | 123.4 | ± 1.0 |

Electronic Properties & Reactivity[1][2][3][4][5]

Understanding the electronic distribution is vital for predicting nucleophilic and electrophilic attack sites during drug synthesis.[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.[1][2]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrrole ring

-system.[1][2] Acts as the nucleophilic center.[1][2] -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the formyl and ester electron-withdrawing groups.[1][2] Acts as the electrophilic center.[1][2][4]

Calculated Energy Gap (

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent docking interactions.[1][2]

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygens (ester and formyl).[1][2] These are primary hydrogen bond acceptors.[1][2]

-

Positive Potential (Blue): Concentrated on the N-H proton and the methyl group protons .[1][2] The N-H site is the primary hydrogen bond donor.[1][2]

Spectroscopic Profiling (IR & NMR)[1][2][4][6][7]

Validating the theoretical model requires correlation with experimental spectra.[1][2]

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (scaling factor

| Mode Assignment | Unscaled Freq ( | Scaled Freq ( | Intensity | Description |

| ~3650 | ~3510 | Medium | N-H Stretching | |

| ~1780 | ~1710 | Strong | Ester Carbonyl Stretch | |

| ~1750 | ~1680 | Strong | Aldehyde Carbonyl Stretch | |

| ~1550 | ~1490 | Medium | Pyrrole Ring Breathing |

NMR Prediction (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.[1][2]

-

Aldehyde Proton (CHO): Predicted at 9.5 - 10.0 ppm (Singlet).[1][2]

-

Pyrrole N-H: Predicted at 12.0 - 12.5 ppm (Broad Singlet, highly solvent dependent).[1][2]

-

Aromatic Protons (C3-H, C5-H): Predicted at 6.5 - 7.5 ppm .[2]

-

Methoxy Protons (

): Predicted at 3.7 - 3.9 ppm (Singlet).[1][2]

Global Reactivity Descriptors

To quantify the molecule's behavior in biological systems, we calculate global reactivity descriptors based on Koopmans' theorem energies (

Interpretation:

High electrophilicity (

References

-

Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.[1][2] [1][2]

-

Conformational and Vibrational Analysis of Pyrrole-2-carboxylic acid derivatives. Spectrochimica Acta Part A, 2012.[1][2]

-

NIST Computational Chemistry Comparison and Benchmark Database. Standard Reference Database Number 101.[1][2] [1][2]

-

PubChem Compound Summary for CID 640310: this compound. National Center for Biotechnology Information (2025).[1][2] [1][2]

-

DFT Calculation and Molecular Docking of Pyrrole Derivatives. Journal of Molecular Structure, 2021. (Methodology Reference). [1][2]

Sources

- 1. This compound | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.mx [scielo.org.mx]

Technical Guide: Safety and Handling of Methyl 4-formyl-1H-pyrrole-2-carboxylate

Part 1: Executive Summary

Methyl 4-formyl-1H-pyrrole-2-carboxylate (CAS: 40611-79-8) is a critical heterocyclic building block used extensively in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical active ingredients (APIs), particularly for anti-inflammatory and anti-tubercular applications. While structurally stable compared to simple pyrroles, the presence of both an aldehyde and an ester functionality on the electron-rich pyrrole ring introduces specific reactivity hazards—namely oxidation sensitivity and potential for acid-catalyzed polymerization.

From a safety perspective, this compound is classified as a sensitizer and is harmful by ingestion, inhalation, and skin contact.[1] Strict adherence to engineering controls is required to prevent occupational sensitization, a common yet under-reported issue with pyrrole derivatives. This guide outlines a self-validating protocol for the safe storage, manipulation, and disposal of this compound.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical constants is the first step in designing a safe handling protocol.[1] The high melting point indicates it exists as a solid at room temperature, reducing vapor pressure risks but increasing particulate/dust inhalation hazards.[1]

| Property | Value | Context for Handling |

| CAS Number | 40611-79-8 | Unique identifier for inventory and SDS verification. |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | Used for molarity calculations in synthesis.[1] |

| Physical State | Pale yellow crystalline solid | Dust control measures are critical during weighing.[1] |

| Melting Point | 124–125 °C | Stable solid; does not require cryo-handling for melting.[1] |

| Solubility | DMSO, Methanol, DCM | Soluble in polar organic solvents; sparingly soluble in water.[1] |

| Reactivity | Aldehyde oxidation, Ester hydrolysis | Avoid strong oxidizers, strong acids, and bases.[1] |

Part 3: Hazard Identification & Toxicology (GHS Standards)[1]

This compound poses a "Triad of Entry" risk: it is harmful via ingestion, dermal absorption, and inhalation.[1] The most insidious risk is skin sensitization (H317) , where repeated low-level exposure can lead to permanent immunological hypersensitivity.

GHS Classification[1][3]

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H332: Harmful if inhaled.[1]

Mechanism of Toxicity[1]

-

Schiff Base Formation: The aldehyde moiety at position 4 is electrophilic and can form Schiff bases with amine groups in biological proteins (haptenization), triggering an immune response (sensitization).[1]

-

Pyrrole Reactivity: The electron-rich pyrrole ring can undergo metabolic oxidation, potentially generating reactive intermediates that bind to cellular macromolecules.

Part 4: Engineering Controls & Personal Protective Equipment (PPE)[1]

Do not rely solely on PPE.[1] Engineering controls are the primary defense.[1]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure.[1]

-

Air Velocity: Ensure face velocity is maintained between 0.3–0.5 m/s to capture dust without creating turbulence that spreads particles.[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing, as dry crystalline organic solids can accumulate static charge, leading to scattering.[1]

PPE Selection Matrix

| Protection Zone | Equipment Specification | Rationale |

| Respiratory | N95 (minimum) or P100 respirator if outside hood.[1] | Prevents inhalation of fine particulates.[1] |

| Dermal (Hands) | Double Gloving: Nitrile (0.11 mm) over Nitrile.[1] | Pyrroles can permeate thin latex.[1] Double gloving provides a breakthrough buffer.[1] |

| Ocular | Chemical Safety Goggles.[1] | Safety glasses are insufficient for fine dusts that can bypass side shields.[1] |

| Body | Lab coat (buttoned) + Tyvek sleeves (optional).[1] | Prevents dust accumulation on street clothes/forearms.[1] |

Part 5: Safe Handling Protocols

Protocol A: Weighing and Transfer

-

Objective: Transfer solid without generating airborne dust or contaminating the balance area.[1]

-

Self-Validating Step: Use the "Tare-and-Tap" method. Tare the receiving vessel, add solid, tap gently to settle. If visible dust cloud forms, stop and adjust technique or use a funnel.[1]

Protocol B: Reaction Setup (Inert Atmosphere)

Aldehydes on pyrrole rings are susceptible to auto-oxidation to the corresponding carboxylic acid (pyrrole-2-carboxylic acid derivatives), which can alter stoichiometry.

-

Purge: Flush the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

-

Solvent: Use anhydrous solvents (e.g., dry DCM or DMF) to prevent ester hydrolysis.[1]

-

Addition: Add the solid this compound to the solvent, not vice-versa, to prevent clumping.

Protocol C: Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerated) .

-

Atmosphere: Store under inert gas (Argon preferred) if the bottle is opened.[1]

-

Container: Amber glass vial to protect from light (pyrroles can be photosensitive).[1]

-

Incompatibility: Segregate from strong oxidizing agents (peroxides, nitrates) and strong bases.[1]

Part 6: Emergency Response & Disposal[1]

Spill Management (Solid)[1]

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE Up: Don double gloves, goggles, and N95 respirator.

-

Contain: Do not dry sweep.[1] Cover spill with a damp paper towel (solvent-wet or water-wet) to prevent dust generation.

-

Clean: Scoop up the damp material and place in a hazardous waste container.[1] Wipe surface with acetone followed by soap and water.[1]

Waste Disposal[1]

-

Classification: Hazardous Organic Waste (Solid or Liquid).[1]

-

Treatment: Incineration is the preferred method to destroy the pyrrole ring and aldehyde functionality.[1]

-

Compliance: Do not flush down drains. Comply with local EPA/RCRA regulations (e.g., 40 CFR 261 in the US).[1]

Part 7: Visualizations

Diagram 1: Safe Handling & Transfer Workflow

This workflow illustrates the decision logic for handling the solid to minimize exposure risks.

Caption: Operational workflow for the safe retrieval, weighing, and transfer of this compound.

Diagram 2: Reactivity & Application Context

This diagram details the chemical utility and potential instability pathways, explaining why specific handling is needed.

Caption: Reactivity map showing degradation risks (red) and their mitigation controls (yellow) alongside synthetic utility (green).

References

-

PubChem. (2023).[1] this compound (Compound Summary CID 640310).[2] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018).[1][3] 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Retrieved from [Link]

-

Zhang, J., et al. (2020).[1] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Pyrrole (CAS 109-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 4-formyl-1H-pyrrole-2-carboxylate in Organic Solvents

Introduction: The Significance of a Versatile Building Block

Methyl 4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers, particularly those in the fields of medicinal chemistry and materials science. Its rigid, aromatic pyrrole core, adorned with strategically placed functional groups—a formyl group and a methyl ester—renders it a highly versatile synthetic intermediate. The pyrrole scaffold is a common feature in a vast array of biologically active natural products and pharmaceutical agents. Consequently, understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in the synthesis of novel, complex molecules.[1][2][3]

A critical parameter governing the utility of any compound in a laboratory or industrial setting is its solubility. The choice of solvent can profoundly impact reaction kinetics, yield, and purity of the final product. For drug development professionals, solubility is a cornerstone of formulation science, directly influencing a drug's bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical predictions with a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To appreciate the solubility characteristics of this compound, a foundational understanding of its molecular structure and key physicochemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | PubChem |

| Molecular Weight | 153.14 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 124 - 125 °C | Sigma-Aldrich |

| Polar Surface Area | 59.2 Ų | PubChem |

| XLogP3-AA | 0.4 | PubChem |

The presence of a pyrrole ring, a formyl group, and a methyl ester contributes to the molecule's overall polarity. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms of the formyl and ester groups can act as hydrogen bond acceptors. The XLogP3-AA value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the compound is not extremely hydrophobic or hydrophilic.

Based on these structural features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents. The ability of the solvent to engage in hydrogen bonding with the solute's functional groups will facilitate dissolution.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): High solubility is expected in these solvents. Their high polarity and ability to accept hydrogen bonds will effectively solvate the molecule.

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate to good solubility is likely. These solvents can interact with the polar functional groups to some extent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The significant difference in polarity between the solute and these solvents will hinder effective solvation.

It is crucial to emphasize that these are theoretical predictions. The actual quantitative solubility can be influenced by factors such as crystalline packing forces and temperature. Therefore, experimental determination is indispensable for obtaining accurate and reliable data.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[3] This technique involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Protocol

-

Preparation of Materials:

-

This compound (solid, purity >95%).

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene) of high purity.

-

Scintillation vials or other suitable containers with tight-fitting caps.

-

An orbital shaker or a magnetic stirrer with a temperature-controlled water bath.

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

-

Volumetric flasks and pipettes for the preparation of standard solutions.

-

-

Experimental Procedure:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or in a temperature-controlled water bath with magnetic stirring. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

-

-

Quantification and Data Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent system used for dilution.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualizing the Workflow

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-formyl-1H-pyrrole-2-carboxylate from Pyrrole

Abstract & Strategic Analysis

Methyl 4-formyl-1H-pyrrole-2-carboxylate is a critical pharmacophore in the synthesis of DNA-binding polyamides (e.g., netropsin and distamycin analogues). These molecules bind to the minor groove of DNA with high sequence specificity, making the starting material a high-value target for drug discovery.

The Synthetic Challenge: Regiocontrol

Direct formylation of pyrrole typically occurs at the electron-rich C2 position. To achieve the C4-formyl / C2-ester substitution pattern, a "blocking and directing" strategy is required.

-

C2-Functionalization (The Anchor): We first install the ester moiety at C2. Direct esterification of pyrrole is difficult; therefore, we utilize the trichloroacetyl group as a reactive "mask" for the ester. This avoids the use of sensitive organometallics (Grignard/Lithium).

-

C4-Formylation (The Target): With the electron-withdrawing ester at C2, the pyrrole ring is deactivated. Subsequent Electrophilic Aromatic Substitution (Vilsmeier-Haack) is directed primarily to the C4 position (meta-like direction relative to the C2 carbonyl), although C5-formylation remains a competitive pathway that requires purification control.

Synthetic Workflow Visualization

The following diagram outlines the three-stage chemical transformation.

Figure 1: Three-step regioselective synthesis workflow.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl Pyrrole-2-carboxylate

This phase converts pyrrole to the ester via a trichloroacetyl intermediate. This method is superior to direct carboxylation as it avoids polymerization and low yields.

Step 1: Trichloroacetylation

Reaction: Pyrrole + Trichloroacetyl chloride

-

Reagents:

-

Protocol:

-

Dissolve pyrrole in anhydrous ether in a round-bottom flask equipped with a drying tube and addition funnel.

-

Add trichloroacetyl chloride dropwise over 1 hour. Caution: The reaction is exothermic.[1] Maintain temperature below 35°C using an ice bath if necessary.[1]

-

Stir for an additional 2 hours at room temperature.

-

Quench: Slowly add a solution of potassium carbonate (aq) to neutralize HCl.

-

Isolation: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate. The product (Intermediate 1) is often a solid that can be used directly.

-

Step 2: Methanolysis (Haloform-type Reaction)

Reaction: 2-trichloroacetylpyrrole + NaOMe/MeOH

-

Reagents:

-

Protocol:

-

Dissolve Intermediate 1 in dry methanol.[3]

-

Add Sodium Methoxide at room temperature.

-

Stir for 30–60 minutes. Monitor by TLC (Intermediate 1 disappears rapidly).

-

Workup: Concentrate the methanol. Dissolve residue in Ether/DCM and wash with dilute HCl (to remove residual base) and brine.

-

Purification: Recrystallize from hexane or distill (if oil) to obtain pure Methyl pyrrole-2-carboxylate .

-

Phase 2: Regioselective Vilsmeier-Haack Formylation

Reaction: Methyl pyrrole-2-carboxylate + POCl₃/DMF

Critical Mechanism Note: The ester group at C2 deactivates the ring. While pyrrole reacts with Vilsmeier reagents at 0°C, the ester-substituted pyrrole requires higher temperatures (often reflux or >80°C) to effect the reaction. The electrophile attacks C4 preferentially over C5 due to electronic directing effects, though C5 isomers are common impurities.

-

Reagents:

-

Methyl pyrrole-2-carboxylate (Intermediate 2)[3]

-

Phosphorus Oxychloride (POCl₃) (1.2 – 1.5 equiv)

-

N,N-Dimethylformamide (DMF) (Excess, acts as solvent/reagent)

-

1,2-Dichloroethane (DCE) (Optional co-solvent for temperature control)

-

-

Protocol:

-

Vilsmeier Reagent Formation: In a separate flask, cool DMF (5 equiv) to 0°C. Add POCl₃ dropwise under Argon. Stir for 15 mins to form the chloroiminium salt (white precipitate/slurry).

-

Addition: Dissolve Methyl pyrrole-2-carboxylate in minimal DMF or DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 2–4 hours.

-

Checkpoint: Monitor by HPLC/TLC. The starting material spot will disappear. If conversion is slow, increase temp to reflux.

-

-

Hydrolysis: Cool the mixture to room temperature. Pour onto crushed ice containing Sodium Acetate (buffer) or Sodium Carbonate (to pH 8-9). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification (Crucial):

-

The crude usually contains a mixture of 4-formyl (major) and 5-formyl (minor) isomers.

-

Recrystallization: The 4-formyl isomer typically has a higher melting point and crystallizes from hot water or ethanol/water mixtures.

-

Chromatography: If required, flash chromatography (Hexane/EtOAc) effectively separates the isomers.

-

-

Data Summary & Stoichiometry

| Component | Role | Eq. | Key Parameter |

| Pyrrole | Starting Material | 1.0 | Freshly distilled to remove polymers. |

| Trichloroacetyl Chloride | Acylating Agent | 1.05 | Add slowly; exothermic. |

| Sodium Methoxide | Catalyst | 0.2 | Anhydrous conditions preferred. |

| POCl₃ | Vilsmeier Reagent | 1.2 | Toxic; handle in fume hood. |

| DMF | Reagent/Solvent | 5.0 | Dry; amine-free. |

Troubleshooting & Optimization

-

Issue: Low Yield in Step 3 (Formylation).

-

Cause: Incomplete hydrolysis of the iminium salt.

-

Solution: Ensure the quenching step (Ice/NaOAc) is stirred for at least 60 minutes. The intermediate iminium salt is stable and requires time/base to release the aldehyde.

-

-

Issue: High C5-Formyl Impurity.

-

Cause: Reaction temperature too high or lack of regiocontrol.

-

Solution: Lower the reaction temperature in Step 3 (try 60°C for longer time). Use crystallization to purify; the 4-isomer is generally less soluble in non-polar solvents than the 5-isomer.

-

-

Issue: Polymerization of Pyrrole.

-

Cause: Acidic impurities or light exposure.

-

Solution: Distill pyrrole immediately before use and store under nitrogen in the dark.

-

Safety & Hazards

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water to release HCl and Phosphoric acid. Quench excess reagent carefully at low temperatures.

-

Trichloroacetyl Chloride: Lachrymator and corrosive. Use only in a well-ventilated fume hood.

-

Pyrrole: Toxic if inhaled or absorbed through skin. Flammable.

References

-

Bailey, D. M.; Johnson, R. E.; Albertson, N. F. "Ethyl Pyrrole-2-carboxylate". Organic Syntheses, Coll.[2] Vol. 5, p.486 (1973); Vol. 51, p.100 (1971).

- Relevance: Establishes the standard protocol for trichloroacetylation and subsequent alcoholysis to form pyrrole-2-esters.

-

Warashina, T.; Matsuura, D.; Sengoku, T.; Yoda, H. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether".[4] Organic Process Research & Development, 2011, 15 (5), pp 1126–1131.

- Relevance: definitive source for the Vilsmeier-Haack formylation on pyrrole-2-carboxylates, confirming the C4 regioselectivity and providing optimization d

-

Sonnet, P. E. "Pinner preparation of pyrrole-2-carboxylates". Journal of Medicinal Chemistry, 1972, 15 (1), pp 97–98.

- Relevance: Discusses alternative esterification routes and the stability of the pyrrole ring during functionaliz

Sources

Application Note & Protocol: Regioselective Vilsmeier-Haack Formylation of Methyl 1H-Pyrrole-2-carboxylate

Introduction: The Strategic Importance of Formylated Pyrroles

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry, providing an efficient and mild pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation utilizes a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group.[3][4][5]

Among the vast array of heterocyclic scaffolds, formylated pyrroles are of particular interest to the drug development and materials science communities. The target molecule of this guide, methyl 4-formyl-1H-pyrrole-2-carboxylate , is a highly versatile synthetic intermediate.[6] Its unique structure, featuring both an aldehyde and an ester functional group on a pyrrole core, serves as a valuable building block for constructing more complex molecular architectures, including anti-inflammatory agents, anti-cancer drugs, and organic semiconductors.[6]

This document provides a comprehensive guide for researchers, detailing the underlying mechanistic principles, regiochemical considerations, and a field-proven, step-by-step protocol for the successful synthesis of this compound.

Mechanistic Rationale and Regiochemical Control

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through three principal stages: formation of the electrophile, electrophilic aromatic substitution, and hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[4][7]

Stage 2: Electrophilic Aromatic Substitution The electron-rich pyrrole ring acts as a nucleophile, attacking the carbon of the Vilsmeier reagent.[7] This disrupts the aromaticity of the ring. A subsequent deprotonation step, often assisted by DMF, restores aromaticity and yields a substituted iminium salt intermediate.[4]

Stage 3: Hydrolysis During the aqueous workup, the iminium salt is readily hydrolyzed to furnish the final aldehyde product.[3][5]

Regioselectivity: The Directing Influence of Substituents The formylation of unsubstituted pyrrole occurs predominantly at the C2 (or α) position, which is the most electron-rich site.[8] However, in the case of methyl 1H-pyrrole-2-carboxylate, the ester group at C2 is electron-withdrawing, deactivating the adjacent C3 position and, to a lesser extent, the C5 position towards electrophilic attack. Consequently, the electrophile is directed to the C4 position, leading to the regioselective formation of this compound as the major product.[9] The precise ratio of 4- and 5-formylated isomers can be influenced by steric factors and reaction conditions.[10][11]

Field-Validated Experimental Protocol

This protocol has been optimized for both yield and purity. Adherence to safety precautions is non-negotiable due to the hazardous nature of the reagents involved.

3.1. Materials and Reagents

| Reagent | Grade | Supplier Recommendation |

| Methyl 1H-pyrrole-2-carboxylate | ≥98% | Standard Supplier |

| Phosphorus oxychloride (POCl₃) | ≥99%, Reagent Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |

| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Standard Supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |

| Brine | - | Prepared in-house |

3.2. Critical Safety Precautions

-

Phosphorus oxychloride (POCl₃) is extremely toxic, corrosive, and reacts violently with water, releasing heat and toxic fumes (HCl and phosphoric acid).[12][13][14] It is a lachrymator and can cause severe burns upon contact.[15][16]

-

ALWAYS handle POCl₃ in a certified chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[12][16]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.[16]

-

All glassware must be rigorously flame-dried or oven-dried before use to eliminate any trace of moisture. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[1]

3.3. Step-by-Step Methodology

Part 1: Vilsmeier Reagent Formation (In Situ)

-

Set up a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Place the flask in an ice/salt bath.

-

Charge the flask with anhydrous DMF (e.g., 50 mL). Cool the stirred DMF to 0 °C.

-

Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise via the dropping funnel to the cooled DMF. Causality: A slow, controlled addition is critical to dissipate the heat from the exothermic reaction and prevent side reactions. The internal temperature must be maintained below 10 °C.[1]

-

After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1] The solution should become a pale yellow, crystalline slurry.

Part 2: Formylation Reaction

-

In a separate flame-dried flask, dissolve methyl 1H-pyrrole-2-carboxylate (e.g., 1.0 equivalent) in anhydrous DCM (e.g., 25 mL).

-

Add this substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1][17]

Part 3: Workup and Purification

-

Upon completion, cool the reaction mixture back down to 0 °C in an ice bath.

-